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Compound of Interest

Compound Name: 4-Methoxybenzaldehyde-d1

Cat. No.: B099111 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural

characterization, and applications of 4-Methoxybenzaldehyde-d1, a deuterated analog of 4-

Methoxybenzaldehyde. This isotopically labeled compound is a valuable tool in mechanistic

studies, metabolic research, and as an internal standard in quantitative analytical methods.

Molecular Structure and Properties
4-Methoxybenzaldehyde-d1, also known as p-anisaldehyde-α-d1, possesses a molecular

structure where the hydrogen atom of the aldehyde functional group is replaced by its heavier

isotope, deuterium. This substitution imparts a subtle but significant change in its mass and

vibrational energy, which is exploited in various scientific applications.

Table 1: Physicochemical Properties of 4-Methoxybenzaldehyde and its Deuterated Analog
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Property 4-Methoxybenzaldehyde
4-Methoxybenzaldehyde-
d1

Molecular Formula C₈H₈O₂ C₈H₇DO₂

Molecular Weight 136.15 g/mol 137.15 g/mol [1]

CAS Number 123-11-5 19486-71-6[1]

Boiling Point 248 °C 248 °C (lit.)[1]

Density 1.119 g/mL at 25 °C 1.127 g/mL at 25 °C[1]

Appearance Colorless to pale yellow liquid Colorless to pale yellow liquid

Isotopic Purity Not Applicable ≥98 atom % D[1]

Synthesis of 4-Methoxybenzaldehyde-d1
The introduction of a deuterium atom at the formyl position of 4-methoxybenzaldehyde can be

achieved through various methods. A common approach involves the reduction of a suitable

carboxylic acid derivative with a deuterated reducing agent.

Experimental Protocol: Reduction of 4-Methoxybenzoyl
chloride with Lithium Aluminum Deuteride
This protocol describes a general method for the synthesis of 4-Methoxybenzaldehyde-d1.

Materials:

4-Methoxybenzoyl chloride

Lithium aluminum deuteride (LAD)

Anhydrous diethyl ether

Dry toluene

1 M Hydrochloric acid
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Saturated sodium bicarbonate solution

Brine (saturated sodium chloride solution)

Anhydrous magnesium sulfate

Standard laboratory glassware for air-sensitive reactions

Procedure:

A solution of 4-methoxybenzoyl chloride (1 equivalent) in anhydrous diethyl ether is prepared

in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or

nitrogen).

The flask is cooled to -78 °C using a dry ice/acetone bath.

A solution of lithium aluminum deuteride (1 equivalent) in anhydrous diethyl ether is added

dropwise to the stirred solution of the acid chloride over 30 minutes, maintaining the

temperature at -78 °C.

The reaction mixture is stirred at -78 °C for an additional 2 hours.

The reaction is quenched by the slow, sequential addition of water, followed by 1 M

hydrochloric acid, while keeping the temperature below 0 °C.

The mixture is allowed to warm to room temperature, and the organic layer is separated.

The aqueous layer is extracted three times with diethyl ether.

The combined organic extracts are washed with saturated sodium bicarbonate solution,

followed by brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

removed under reduced pressure.

The crude product is purified by vacuum distillation or column chromatography on silica gel

to yield 4-Methoxybenzaldehyde-d1.
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Synthesis of 4-Methoxybenzaldehyde-d1

4-Methoxybenzoyl chloride

Reaction at -78 °C

Lithium Aluminum Deuteride (LAD)
in Anhydrous Diethyl Ether

Quenching
(H₂O, HCl)

Aqueous Workup
(Extraction, Washing)

Purification
(Distillation/Chromatography) 4-Methoxybenzaldehyde-d1

Click to download full resolution via product page

Caption: Synthetic workflow for 4-Methoxybenzaldehyde-d1.

Structural Elucidation
The successful synthesis and purity of 4-Methoxybenzaldehyde-d1 are confirmed through a

combination of spectroscopic techniques. The expected data are summarized below, with

comparisons to the non-deuterated analog.

Table 2: Spectroscopic Data for the Structural Elucidation of 4-Methoxybenzaldehyde-d1
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Technique
Non-deuterated
(Expected)

Deuterated
(Expected)

Interpretation of
Deuterium Labeling

¹H NMR

Aldehyde proton

(CHO): ~9.87 ppm

(singlet)

Aldehyde proton

signal is absent or

significantly

diminished.

Confirms the

replacement of the

aldehydic proton with

deuterium.

Aromatic protons:

~6.9-7.8 ppm

(multiplets)

Aromatic proton

signals remain

unchanged.

Shows the specificity

of the deuteration to

the aldehyde group.

Methoxy protons

(OCH₃): ~3.85 ppm

(singlet)

Methoxy proton signal

remains unchanged.

Confirms the methoxy

group is intact.

¹³C NMR
Aldehyde carbon

(C=O): ~191 ppm

Aldehyde carbon

signal shows a triplet

multiplicity due to C-D

coupling (J ≈ 20-30

Hz) and a slight

upfield shift.

Confirms the

presence of deuterium

on the aldehyde

carbon.

Aromatic carbons:

~114-164 ppm

Aromatic carbon

signals remain

unchanged.

Indicates the aromatic

ring is unaffected.

Methoxy carbon

(OCH₃): ~55 ppm

Methoxy carbon signal

remains unchanged.

Shows the methoxy

group is unaffected.

FTIR

C-H stretch

(aldehyde): ~2830

and 2730 cm⁻¹

C-H stretch

(aldehyde) bands are

absent.

Confirms the absence

of the aldehydic C-H

bond.

C-D stretch

(aldehyde): ~2100-

2000 cm⁻¹

A new band appears

in this region.

Confirms the

presence of the C-D

bond.

C=O stretch

(aldehyde): ~1700

cm⁻¹

C=O stretch may

show a slight shift to

lower wavenumber.

Minor isotopic effect

on the carbonyl

stretch.
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Mass Spec.
Molecular Ion (M⁺):

m/z 136

Molecular Ion (M⁺):

m/z 137

Confirms the

incorporation of one

deuterium atom.

Fragment Ion (M-1)⁺:

m/z 135

Fragment Ion (M-1)⁺

is significantly

reduced or absent.

Fragment Ion (M-2)⁺:

m/z 135.

Indicates the loss of H

from the non-

deuterated species,

which is not possible

from the formyl group

of the deuterated one.

The M-2 peak

corresponds to the

loss of the deuterium.

Experimental Protocols for Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters

include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise

ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR: Acquire the spectrum on the same instrument. Key parameters include a spectral

width of 0-220 ppm and a sufficient number of scans. Proton decoupling is typically used.

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the

neat liquid between two KBr or NaCl plates.

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. A background spectrum of the

clean plates should be recorded first and subtracted from the sample spectrum.

3.1.3. Mass Spectrometry (MS)
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Ionization Method: Electron Ionization (EI) is commonly used for this type of molecule.

Analysis: The sample is introduced into the mass spectrometer (e.g., via direct infusion or

GC-MS), and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Applications in Research and Development
The primary utility of 4-Methoxybenzaldehyde-d1 lies in its application as a tracer and an

internal standard in studies where its non-deuterated counterpart is an analyte of interest.

Use as an Internal Standard in Quantitative LC-MS/MS
Analysis
Deuterated compounds are ideal internal standards for mass spectrometry-based quantification

because they co-elute with the analyte but are distinguishable by their mass.

Quantitative LC-MS/MS Workflow

Biological/Environmental Sample
(containing 4-Methoxybenzaldehyde)

Spike with known amount of
4-Methoxybenzaldehyde-d1 (Internal Standard) Sample Extraction LC Separation MS/MS Detection

(MRM Mode)
Quantification

(Ratio of Analyte to Internal Standard)

Click to download full resolution via product page

Caption: Workflow for using 4-Methoxybenzaldehyde-d1 in LC-MS/MS.

Kinetic Isotope Effect (KIE) Studies
The difference in bond energy between a C-H and a C-D bond can lead to different reaction

rates. Measuring the kinetic isotope effect (kH/kD) provides valuable insight into reaction

mechanisms, particularly in identifying the rate-determining step.
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Kinetic Isotope Effect (KIE) Study Workflow

Reaction with Non-deuterated Substrate Reaction with Deuterated Substrate

4-Methoxybenzaldehyde

Reaction under defined conditions

Monitor reaction progress
(e.g., by GC, HPLC, NMR)

Determine rate constant (kH)

Calculate KIE = kH / kD

4-Methoxybenzaldehyde-d1

Reaction under identical conditions

Monitor reaction progress

Determine rate constant (kD)

Gain Mechanistic Insight

Click to download full resolution via product page

Caption: Workflow for a Kinetic Isotope Effect study.
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In conclusion, 4-Methoxybenzaldehyde-d1 is a crucial analytical tool for researchers in

chemistry and drug development. Its synthesis and structural integrity can be reliably confirmed

through standard organic chemistry techniques and spectroscopic methods. Its application in

quantitative analysis and mechanistic studies provides a deeper understanding of chemical and

biological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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